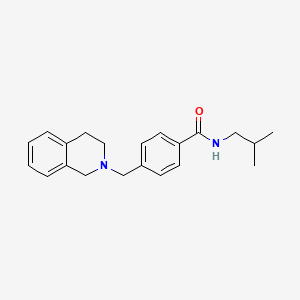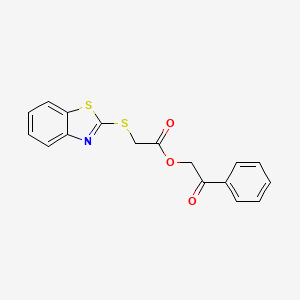
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide, also known as DIBO, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research. DIBO is a small molecule that acts as a potent inhibitor of the ubiquitin-conjugating enzyme Ubc13, which is involved in the regulation of various cellular processes such as DNA damage repair, inflammation, and immune response.
科学的研究の応用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool to study the role of Ubc13 in various cellular processes. By inhibiting Ubc13, this compound can be used to investigate the downstream effects of Ubc13 inhibition on DNA damage repair, inflammation, and immune response. Additionally, this compound has been shown to have anti-cancer properties in vitro, making it a potential candidate for further investigation as a cancer therapeutic.
作用機序
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide acts as a potent inhibitor of Ubc13 by binding to the active site of the enzyme and preventing its ability to form ubiquitin chains. This results in the inhibition of downstream signaling pathways that are regulated by Ubc13, such as the NF-κB pathway. By inhibiting Ubc13, this compound can affect a variety of cellular processes that are regulated by Ubc13, including DNA damage repair, inflammation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cellular and animal models. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In animal models, this compound has been shown to reduce tumor growth and improve survival rates in mice with xenograft tumors.
実験室実験の利点と制限
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide has several advantages as a tool for scientific research. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. Additionally, this compound is a potent and specific inhibitor of Ubc13, making it a valuable tool for investigating the role of Ubc13 in various cellular processes. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which can make it difficult to use in some experimental settings. Additionally, this compound has not been extensively studied in vivo, and more research is needed to fully understand its pharmacokinetics and toxicity profile.
将来の方向性
There are several potential future directions for research involving 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide. One area of interest is the use of this compound as a cancer therapeutic. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and further investigation is needed to determine its efficacy in vivo. Additionally, this compound could be used as a tool to investigate the role of Ubc13 in other cellular processes beyond DNA damage repair, inflammation, and immune response. Finally, further research is needed to fully understand the pharmacokinetics and toxicity profile of this compound in vivo, which will be important for its potential use as a therapeutic agent.
合成法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-isobutylbenzamide involves a multi-step process that starts with the reaction of 2-amino-5-bromobenzamide with 3,4-dihydroisoquinoline in the presence of a palladium catalyst to form the intermediate product. This intermediate is then reacted with isobutylamine in the presence of a base to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the compound can be obtained from commercial suppliers.
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16(2)13-22-21(24)19-9-7-17(8-10-19)14-23-12-11-18-5-3-4-6-20(18)15-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVYMBSRYYDPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)


![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5889639.png)
![N-[2-(acetylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5889646.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)
![3-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5889657.png)

![methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5889687.png)
![2-(3-methoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5889697.png)
